Efatutazone dihydrochloride monohydrate

Vue d'ensemble

Description

Le monohydrate de CS-7017 est un agoniste sélectif du récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ) appartenant à la classe des thiazolidinediones. Il a été étudié pour ses applications thérapeutiques potentielles dans divers cancers, notamment le cancer du poumon non à petites cellules, le cancer de la thyroïde et le liposarcome . Le composé est connu pour sa capacité à induire des changements morphologiques, la différenciation cellulaire et des effets antiprolifératifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du monohydrate de CS-7017 implique plusieurs étapes, en commençant par les dérivés benzimidazole et thiazolidinedione appropriés. Les étapes clés comprennent :

Formation du dérivé benzimidazole : La synthèse commence par la préparation d’un dérivé benzimidazole par réaction de 4-amino-3,5-diméthylphénol avec le 1-méthylbenzimidazole.

Formation de la thiazolidinedione : Le cycle de la thiazolidinedione est formé en faisant réagir le dérivé benzimidazole avec la thiazolidine-2,4-dione dans des conditions spécifiques.

Couplage final : La dernière étape implique le couplage du dérivé thiazolidinedione avec un groupe phénylméthyle pour former le monohydrate de CS-7017.

Méthodes de production industrielle

La production industrielle du monohydrate de CS-7017 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction afin de garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme de poudre solide avec une pureté supérieure à 99 % .

Analyse Des Réactions Chimiques

Types de réactions

Le monohydrate de CS-7017 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution impliquant le groupe phénylméthyle peuvent conduire à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénures d’alkyle et les halogénures d’aryle.

Principaux produits formés

Applications de la recherche scientifique

Applications De Recherche Scientifique

Clinical Applications

-

Anaplastic Thyroid Cancer

- Study Overview : A Phase 1 clinical trial evaluated efatutazone in combination with paclitaxel for patients with advanced anaplastic thyroid cancer. Results indicated that the combination was safe and biologically active.

- Findings : Out of 15 treated patients, one achieved a partial response lasting over 100 days, while several others exhibited stable disease. The median time to progression was significantly improved with higher doses of efatutazone .

-

Myxoid Liposarcoma

- Study Overview : A Phase II trial is currently assessing efatutazone's efficacy in patients with previously treated myxoid liposarcoma. This trial aims to evaluate the confirmed response rate and overall survival.

- Objectives : The study focuses on understanding how efatutazone affects tumor expression markers related to PPAR and RXR, along with its impact on serum adiponectin levels .

- Other Tumor Types

Case Study 1: Combination Therapy in Anaplastic Thyroid Cancer

- Patient Demographics : 15 patients (67% female), median age 59 years.

- Treatment Protocol : Efatutazone was administered at doses of 0.15 mg, 0.3 mg, or 0.5 mg twice daily alongside paclitaxel.

- Outcomes : The study reported significant improvements in median survival times correlating with increased doses of efatutazone. Notably, adverse events were primarily related to fluid retention and anemia .

Case Study 2: Efficacy in Myxoid Liposarcoma

- Objective : To determine the response rate for efatutazone in patients whose disease had progressed after prior therapies.

- Results Expected : The study aims to provide insights into the predictive value of specific biomarkers and overall patient outcomes following treatment with efatutazone .

Data Summary Table

| Application Area | Study Phase | Key Findings | Response Rate |

|---|---|---|---|

| Anaplastic Thyroid Cancer | Phase 1 | Safe; biologic activity; one partial response | ~6.7% |

| Myxoid Liposarcoma | Phase II | Ongoing; assessing response rates and survival | Not yet available |

| Other Tumors | Various | Under investigation; potential across multiple cancers | Varies |

Mécanisme D'action

Le monohydrate de CS-7017 exerce ses effets par l’activation du récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ). Lors de son activation, le PPARγ forme un hétérodimère avec le récepteur X des rétinoïdes (RXR) et se lie à des éléments de réponse spécifiques dans l’ADN, ce qui conduit à la transcription de gènes cibles impliqués dans la différenciation cellulaire, la prolifération et l’apoptose . Le composé module également les voies du facteur de croissance transformant bêta (TGF-β) et de Smad, qui sont essentielles pour ses effets antiprolifératifs et antitumoraux .

Comparaison Avec Des Composés Similaires

Composés similaires

Rosiglitazone : Un autre agoniste du PPARγ de la classe des thiazolidinediones ayant des effets similaires, mais un profil d’efficacité et d’effets secondaires différent.

Troglitazone : Un agoniste du PPARγ plus ancien ayant un profil de sécurité différent et une utilisation limitée en raison de la toxicité hépatique.

Unicité du monohydrate de CS-7017

Le monohydrate de CS-7017 est unique en raison de sa forte affinité et de sa sélectivité pour le PPARγ, ce qui conduit à des effets antiprolifératifs puissants dans les cellules cancéreuses. Sa capacité à moduler plusieurs voies de signalisation, notamment le TGF-β et Smad, le différencie encore des autres agonistes du PPARγ .

Activité Biologique

Efatutazone dihydrochloride monohydrate, also known as CS-7017, is a novel compound classified as a third-generation thiazolidinedione. It primarily functions as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis. This article provides an in-depth examination of the biological activity of efatutazone, focusing on its pharmacological effects, clinical studies, and potential applications in oncology.

Efatutazone exerts its effects through PPARγ activation, which has been linked to various biological processes including:

- Regulation of Adipocyte Differentiation : PPARγ is essential for the differentiation of preadipocytes into adipocytes.

- Anti-inflammatory Effects : Activation of PPARγ can lead to the downregulation of pro-inflammatory cytokines.

- Antitumor Activity : Efatutazone has demonstrated significant anticancer properties in preclinical models by inhibiting cellular proliferation in various cancer cell lines.

The compound is reported to be at least 50 times more potent than rosiglitazone and 500 times more potent than troglitazone regarding PPARγ-mediated transcriptional activation and inhibition of cancer cell growth .

Pharmacokinetics

The pharmacokinetic profile of efatutazone was evaluated in several clinical trials. Key parameters include:

- Absorption : Efatutazone is administered orally, with pharmacokinetic studies showing a dose-proportional increase in plasma concentrations.

- Half-Life : The compound exhibits a moderate half-life that supports twice-daily dosing.

- Metabolism : Efatutazone undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Table 1 summarizes the pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| C_max (ng/mL) | Varies by dose |

| AUC (ng·h/mL) | Dose-dependent |

| Half-Life (hours) | Approximately 6-8 |

Phase 1 Trials

A significant study conducted to evaluate the safety and efficacy of efatutazone involved patients with advanced solid malignancies. The trial aimed to determine the maximum tolerated dose (MTD) and assess preliminary antitumor activity. Key findings included:

- Safety Profile : Common adverse effects included peripheral edema (53.3% of patients), which often required diuretics .

- Efficacy : Among 31 treated patients, one patient achieved a sustained partial response lasting 690 days, while ten others maintained stable disease for over 60 days .

Case Study Insights

A notable case study highlighted the combination therapy of efatutazone with paclitaxel in patients with metastatic anaplastic thyroid carcinoma. The results indicated that this combination was well-tolerated and showed promising biological activity, suggesting potential synergistic effects that warrant further exploration .

Biomarkers and Predictive Factors

Research has indicated that changes in plasma adiponectin levels may serve as a biomarker for PPARγ activation and therapeutic response to efatutazone. Increases in adiponectin levels were observed following treatment across all dose levels, correlating with clinical outcomes .

Propriétés

Numéro CAS |

1048002-36-3 |

|---|---|

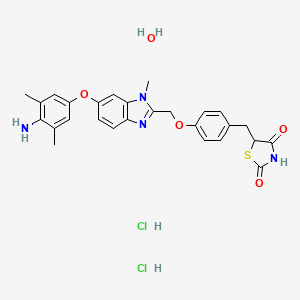

Formule moléculaire |

C27H30Cl2N4O5S |

Poids moléculaire |

593.5 g/mol |

Nom IUPAC |

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrate;dihydrochloride |

InChI |

InChI=1S/C27H26N4O4S.2ClH.H2O/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H;1H2 |

Clé InChI |

JMFBDJASOQDDGR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |

SMILES canonique |

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Efatutazone dihydrochloride monohydrate; Inolitazone dihydrochloride monohydrate; UNII-4AUO475Y7H; CS-7017 monohydrate. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.